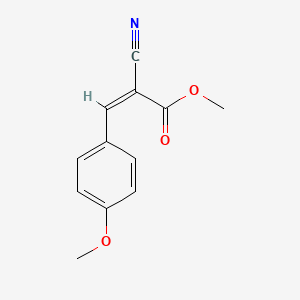

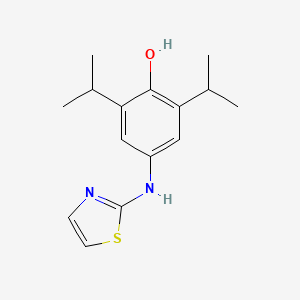

![molecular formula C19H25ClN4O2 B5539570 4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This molecule is part of a class of compounds with potential pharmacological activities. Its structure suggests it could interact with biological targets through multiple points of contact due to its diverse functional groups. This analysis does not cover drug use, dosage, or side effects but focuses on the chemical and physical properties and the synthesis of the compound.

Synthesis Analysis

The synthesis of similar bicyclic systems involves cycloaddition reactions followed by reductive opening of the lactone-bridged adducts. This method has been applied to synthesize compounds with potential activity as substance P antagonists, indicating the versatility of this synthetic approach in generating complex molecules with biological activity (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds reveals that the piperidine ring can adopt twisted chair conformations, while the pyrrolidine ring can have a twisted envelope structure. This conformational flexibility could be crucial for the biological activity of these molecules, as it affects how they interact with their targets (Sundar et al., 2011).

Chemical Reactions and Properties

The compound's chemical reactions include novel carbonylation reactions at a C-H bond in the piperazine ring, facilitated by catalytic amounts of Rh4(CO)12 in the presence of CO and ethylene. This reaction highlights the compound's ability to undergo functionalization through regioselective carbonylation, a valuable property for further derivatization (Ishii et al., 1997).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated the utility of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are synthesized through processes that might be analogous to those involving the chemical structure of interest. These compounds have been investigated for their potential as substance P antagonists, indicating their relevance in the development of therapeutic agents targeting the neurokinin-1 (NK1) receptor (Wu et al., 2000).

Potential Therapeutic Applications

A body of research focuses on the development of new compounds with potential therapeutic applications, such as anticancer agents. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, featuring pyridinium and substituted piperazines, have been synthesized and evaluated for their cytotoxicity potential against various cancer cell lines, highlighting the significance of structures related to the chemical of interest in medicinal chemistry (El-Masry et al., 2022).

Molecular Interactions and Drug Delivery

The compound's structural features also play a crucial role in studies exploring molecular interactions and the development of drug delivery systems. For example, research on the molecular interaction of cannabinoid receptor antagonists has shed light on the importance of piperazine derivatives in understanding receptor-ligand interactions, providing insights into the design of receptor-specific therapeutic agents (Shim et al., 2002).

Propriétés

IUPAC Name |

4-[4-(5-chloropyridin-2-yl)piperazine-1-carbonyl]-1-cyclopentylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O2/c20-15-5-6-17(21-12-15)22-7-9-23(10-8-22)19(26)14-11-18(25)24(13-14)16-3-1-2-4-16/h5-6,12,14,16H,1-4,7-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAIIQLVIWJZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(5-Chloropyridin-2-yl)piperazine-1-carbonyl]-1-cyclopentylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

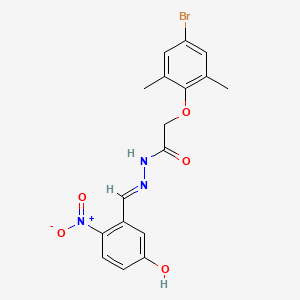

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

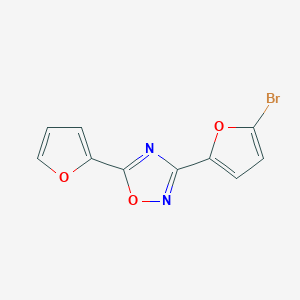

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

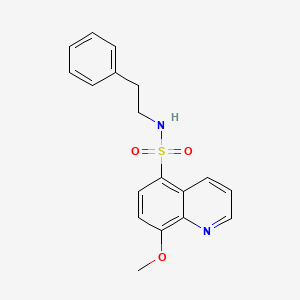

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)